molecular formula C8H4BrN3 B1524168 4-Bromo-1H-indazole-3-carbonitrile CAS No. 1167055-55-1

4-Bromo-1H-indazole-3-carbonitrile

Cat. No. B1524168
CAS RN: 1167055-55-1
M. Wt: 222.04 g/mol
InChI Key: MWSBWMOOELBNBT-UHFFFAOYSA-N
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Description

4-Bromo-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C8H4BrN3. It has a molecular weight of 222.04 . This compound is typically stored in a dry room at room temperature .


Synthesis Analysis

The synthesis of 1H-indazoles, such as 4-Bromo-1H-indazole-3-carbonitrile, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1H-indazole-3-carbonitrile can be represented by the linear formula C8H4BrN3 . The InChI code for this compound is 1S/C8H4BrN3/c9-5-2-1-3-6-8(5)7(4-10)12-11-6/h1-3H, (H,11,12) .


Chemical Reactions Analysis

The 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones . Under different reaction conditions, both N-tosylhydrazones and N-aryl/alkylhydrazones can be used to afford various indazoles .


Physical And Chemical Properties Analysis

4-Bromo-1H-indazole-3-carbonitrile is a solid compound . The compound is sealed and stored in a dry room at room temperature .

Scientific Research Applications

Anti-inflammatory Applications

Indazole derivatives have been studied for their potential in treating inflammatory diseases. “4-Bromo-1H-indazole-3-carbonitrile” could be a strong inhibitor candidate for lipoxygenase (LPO), which is an enzyme involved in the inflammatory process .

Neurodegenerative Disorder Treatments

Research suggests that indazole derivatives may play a role in the treatment of neurodegenerative disorders. The inhibitory properties of “4-Bromo-1H-indazole-3-carbonitrile” on certain enzymes could make it a candidate for such applications .

Anticancer Activity

Some indazole compounds have shown antiproliferative activity against neoplastic cell lines, indicating potential use in cancer treatment. The specific structure of “4-Bromo-1H-indazole-3-carbonitrile” may contribute to similar anticancer properties .

Antidepressant Effects

Indazoles are also being explored for their antidepressant effects due to their interaction with serotonin receptors .

Antibacterial Agents

The structural motif of indazoles has been incorporated into drugs with antibacterial properties. “4-Bromo-1H-indazole-3-carbonitrile” could be investigated for such uses based on its core structure .

Antihypertensive Agents

Indazoles have applications as antihypertensive agents, which could be another area of research for “4-Bromo-1H-indazole-3-carbonitrile” due to its structural similarities .

Safety and Hazards

The safety information for 4-Bromo-1H-indazole-3-carbonitrile indicates that it is classified under GHS07, with a signal word "Warning" . The hazard statement is H302 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep it refrigerated .

Mechanism of Action

properties

IUPAC Name

4-bromo-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-5-2-1-3-6-8(5)7(4-10)12-11-6/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSBWMOOELBNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694628
Record name 4-Bromo-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1167055-55-1
Record name 4-Bromo-1H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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